5-Hydroxyphthalide
Overview
Description
5-Hydroxyphthalide is a heterocyclic derivative that can be used as an intermediate in organic synthesis . It has a molecular formula of C8H6O3 .
Synthesis Analysis
The synthesis of 5-Hydroxyphthalide can be achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and different properly functionalized arene rings . Another method involves the use of dichloromethane and boron tribromide in an inert atmosphere .Molecular Structure Analysis
5-Hydroxyphthalide has a molecular weight of 150.13 Da . It belongs to the phthalides, a relatively small group of natural compounds known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes .Chemical Reactions Analysis
Phthalides, including 5-Hydroxyphthalide, have been subjected to various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers .Physical And Chemical Properties Analysis
5-Hydroxyphthalide has a melting point of 223-224 °C and a predicted boiling point of 435.1±45.0 °C . Its density is predicted to be 1.436±0.06 g/cm3 .Scientific Research Applications
Antioxidant and Anti-Inflammatory Activity
5-Hydroxyphthalide and its derivatives exhibit significant biological activities, including antioxidant and anti-inflammatory effects. A study by Ortega et al. (2022) synthesized a series of 3-arylphthalide derivatives, including 5-Hydroxyphthalide, demonstrating their effectiveness in reducing inflammation and oxidative stress. This suggests potential applications in treating diseases associated with oxidative damage and inflammation (Ortega et al., 2022).
Applications in Gas Separation Technology
In the field of chemical engineering, 5-Hydroxyphthalide has been used to enhance the performance of gas separation membranes. Yoon and Kang (2018) explored the impact of 5-Hydroxyphthalide on CO2 transport in polymer composite membranes, finding that it increases CO2 solubility and selectivity, indicating its utility in gas separation processes (Yoon & Kang, 2018).
Synthesis of Pharmaceutical Compounds
5-Hydroxyphthalide has been utilized in the synthesis of pharmaceutical compounds. Research by Shao (1997) demonstrated the synthesis of 3-Butylidene-5-hydroxyphthalide, a compound with potential medicinal applications, highlighting the chemical's role in pharmaceutical synthesis (Shao, 1997).
Role in Gut Microbiota and Intestinal Health
Kwon et al. (2019) investigated the influence of serotonin, which is synthesized from 5-Hydroxyphthalide, on gut microbiota composition and its implications in intestinal health. Their findings suggest that 5-Hydroxyphthalide, through its role in serotonin synthesis, may have an impact on gut health and susceptibility to colitis (Kwon et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJYBQYGQJKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282908 | |
Record name | 5-HYDROXYPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyphthalide | |
CAS RN |
55104-35-3 | |
Record name | 55104-35-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-HYDROXYPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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